Cyp51/PD-L1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyp51/PD-L1-IN-2 is a quinazoline compound known for its antifungal properties. It acts as a dual inhibitor of cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). The compound has shown significant potential in inducing early apoptosis in fungal cells and reducing intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-2 involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial setting .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
Cyp51/PD-L1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the quinazoline core, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazolines with different biological activities .
科学的研究の応用
Cyp51/PD-L1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.
Biology: Investigated for its ability to induce apoptosis in fungal cells and modulate immune responses by inhibiting PD-L1.
Medicine: Explored as a potential therapeutic agent for fungal infections and immune-related disorders.
Industry: Utilized in the development of antifungal agents and immune modulators .
作用機序
Cyp51/PD-L1-IN-2 exerts its effects through dual inhibition of CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is an immune checkpoint protein that regulates immune responses. Inhibition of PD-L1 enhances immune activity against fungal cells and potentially other pathogens .
類似化合物との比較
Cyp51/PD-L1-IN-2 is unique due to its dual inhibitory activity against both CYP51 and PD-L1. Similar compounds include:
Cyp51/PD-L1-IN-1: Another quinazoline compound with antifungal activity, but with different inhibitory potency (IC500.884 μM for CYP51 and 0.083 μM for PD-L1).
Azole Antifungals: Compounds like fluconazole and itraconazole that inhibit CYP51 but do not target PD-L1.
PD-L1 Inhibitors: Compounds like pembrolizumab and nivolumab that target PD-L1 but do not inhibit CYP51.
This compound stands out due to its combined antifungal and immune-modulatory properties, making it a promising candidate for further research and development .
特性
分子式 |
C25H23N7O3 |
---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34) |
InChIキー |
KSJLMFWBUAALRS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。